molecular formula C27H33NO11 B13859666 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate

Cat. No.: B13859666
M. Wt: 547.5 g/mol
InChI Key: NYWMHDNYLGDOGH-APEDDKMTSA-N
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Preparation Methods

The synthesis of 4-Hydroxy-Alpha-(1-hydroxycyclohexyl)benzeneacetonitrile 2,3,4-Tri-O-acetyl-Beta-D-glucuronide Methyl Ester involves multiple steps, including the acetylation of glucuronic acid derivatives and the subsequent esterification with methyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

4-Hydroxy-Alpha-(1-hydroxycyclohexyl)benzeneacetonitrile 2,3,4-Tri-O-acetyl-Beta-D-glucuronide Methyl Ester is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. In biology, it helps in understanding cellular processes and pathways. In medicine, it is used in research to develop new therapeutic strategies and understand disease mechanisms. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-Alpha-(1-hydroxycyclohexyl)benzeneacetonitrile 2,3,4-Tri-O-acetyl-Beta-D-glucuronide Methyl Ester include other glucuronide derivatives and acetylated compounds. These compounds share similar structural features but may differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H33NO11

Molecular Weight

547.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C27H33NO11/c1-15(29)35-21-22(36-16(2)30)24(37-17(3)31)26(39-23(21)25(32)34-4)38-19-10-8-18(9-11-19)20(14-28)27(33)12-6-5-7-13-27/h8-11,20-24,26,33H,5-7,12-13H2,1-4H3/t20?,21-,22-,23-,24+,26+/m0/s1

InChI Key

NYWMHDNYLGDOGH-APEDDKMTSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C(C#N)C3(CCCCC3)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C(C#N)C3(CCCCC3)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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